6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Overview
Description
6-Fluoro-3-hydroxypyrazine-2-carboxamide, also known as Favipiravir, is a potent RNA polymerase inhibitor. It has shown activity against many types of RNA viruses in vitro and in vivo .
Synthesis Analysis
The synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide involves a four-step process: amidation, nitrification, reduction, and fluorination. This process yields an overall yield of about 8% .Molecular Structure Analysis
The molecule of 6-Fluoro-3-hydroxypyrazine-2-carboxamide is almost planar. The intramolecular O−H ••• O hydrogen bond forms a 6-member ring .Chemical Reactions Analysis
The compound undergoes a series of reactions including amidation, nitrification, reduction, and fluorination .Physical And Chemical Properties Analysis
The molecular formula of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is C5H3FN2O3, and its molecular weight is 158.09 .Scientific Research Applications
Bioconversion in Synthesis
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid has applications in bioconversion processes. For instance, a study demonstrated the synthesis of antituberculous agents using a bioconversion method involving Agrobacterium sp. DSM 6336. This method converted 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, highlighting the potential of using similar pyrazine derivatives in synthesizing new pharmaceuticals (Wieser, Heinzmann, & Kiener, 1997).
Synthesis and Structural Analysis
Another application involves the synthesis and structural analysis of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a compound commercially known as favipiravir. Favipiravir is a potent RNA polymerase inhibitor with significant activity against RNA viruses. The process includes a four-step synthesis, culminating in the detailed structural analysis of the compound, which is vital for understanding its interactions and efficacy in antiviral treatments (Shi et al., 2014).
Preparation in Pharmaceutical Chemistry
The compound is also involved in the preparation of various fluoro-β-amino acid residues. These are then incorporated into structures like pyrimidinones and cyclic β-peptides. Such preparations are crucial for obtaining reliable structural data, which is essential for developing new pharmaceuticals and understanding their interactions at a molecular level (Yoshinari et al., 2011).
Antiviral Activity and Synthesis Methods
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is also extensively studied for its antiviral properties. Favipiravir, derived from this compound, is used against influenza and COVID-19. Research on this compound includes understanding its metabolism, antiviral activity mechanism, and synthesis routes, which are critical for developing effective antiviral therapies (Konstantinova et al., 2022).
Safety And Hazards
Future Directions
Favipiravir has shown promise in the treatment of various RNA viruses, including influenza, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses . Its good tolerance in human patients and high barrier to the development of resistant viral strains indicate its potential for widespread clinical use .
properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYMULLJEWQQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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